molecular formula C20H20N2O3S2 B3490743 5-ethyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}thiophene-2-carboxamide

5-ethyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}thiophene-2-carboxamide

Cat. No.: B3490743
M. Wt: 400.5 g/mol
InChI Key: OCJXGPLYQDPXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

5-ethyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}thiophene-2-carboxamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-ethyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfamoyl and carboxamide groups, in particular, contribute to its potential as a versatile compound for various applications .

Properties

IUPAC Name

5-ethyl-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-3-16-10-13-19(26-16)20(23)21-15-8-11-17(12-9-15)27(24,25)22-18-7-5-4-6-14(18)2/h4-13,22H,3H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJXGPLYQDPXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-ethyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-ethyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-ethyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}thiophene-2-carboxamide
Reactant of Route 5
5-ethyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}thiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-ethyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.